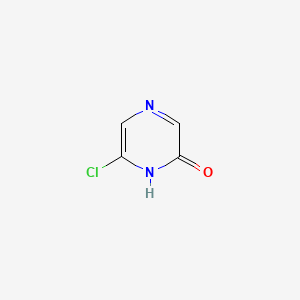

6-Chloropyrazin-2-ol

Beschreibung

Significance of Pyrazine (B50134) Scaffolds in Organic Synthesis

Pyrazine scaffolds, the core structure of 6-Chloropyrazin-2-ol, are of significant interest in organic and medicinal chemistry. rsc.orgarkat-usa.org These nitrogen-containing heterocyclic motifs are found in a wide array of both naturally occurring and synthetic molecules. arkat-usa.org The presence of two nitrogen atoms within the six-membered ring gives pyrazine derivatives unique electronic properties and the capacity to engage in diverse chemical interactions. rsc.org This versatility allows for structural modifications that can fine-tune the biological activity of the resulting compounds. rsc.org Consequently, pyrazine scaffolds serve as a foundational framework for the development of new chemical entities, particularly in the life science industries. worktribe.comfigshare.com

Role of Halogenated Pyrazines as Synthetic Intermediates

Halogenated pyrazines, a category to which this compound belongs, are particularly important as synthetic intermediates. The presence of a halogen atom, such as chlorine, on the pyrazine ring enhances the compound's electrophilic character. cymitquimica.com This makes the molecule susceptible to nucleophilic substitution reactions, a fundamental process in organic synthesis. cymitquimica.com

The strategic incorporation of halogens into the pyrazine ring allows chemists to introduce a variety of functional groups, leading to the creation of diverse molecular architectures. acs.org This capability is crucial in the development of new pharmaceuticals and other specialty chemicals. lookchem.com The reactivity of halogenated pyrazines has been harnessed to produce compounds with a range of biological activities, including antimicrobial and anticancer properties. rsc.org

Contextualization of this compound within Pyrazine Chemistry

Within the broader field of pyrazine chemistry, this compound serves as a specific and useful building block. Its structure combines the reactive potential of a halogenated pyrazine with the properties imparted by a hydroxyl group. The hydroxyl group provides a site for further chemical modification and influences the compound's polarity and solubility. cymitquimica.com

The dual functionality of this compound, with its chloro and hydroxyl substituents, allows for a range of synthetic transformations. For instance, the chlorine atom can be displaced by various nucleophiles, while the hydroxyl group can undergo reactions typical of alcohols. This makes it a versatile starting material for constructing more complex pyrazine-based molecules with potential applications in medicinal chemistry and materials science. cymitquimica.comrsc.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 4925-61-5 | ambeed.comtcichemicals.com |

| Molecular Formula | C4H3ClN2O | ambeed.comangenechemical.com |

| Molecular Weight | 130.53 g/mol | ambeed.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 220 °C (decomposes) | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| InChI Key | SKZXVUPFUHQWKS-UHFFFAOYSA-N | ambeed.com |

| SMILES Code | ClC1=CN=CC(=N1)O | ambeed.combldpharm.com |

Research Applications and Findings

Research has demonstrated the utility of this compound and its derivatives in various synthetic pathways. For example, it can be used as a precursor in the synthesis of substituted pyrazines by reacting it with different reagents to modify its functional groups. One study detailed the synthesis of 6-methoxypyrazine-2-carboxylic acid hydrazide starting from 6-chloropyrazine-2-carbonitrile, a related compound. clockss.org This highlights the potential of the chloropyrazine scaffold in creating new molecules with desired functionalities.

Furthermore, the reactivity of the chlorine atom in chloropyrazines is central to many synthetic strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce new carbon-carbon bonds at the chlorinated position of the pyrazine ring. arkat-usa.org This methodology allows for the construction of complex biaryl structures, which are common motifs in biologically active compounds.

Derivatives of this compound have been investigated for their biological potential. For instance, a series of N-(2-((6-substituted pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives were synthesized using a pyrazine-based intermediate, demonstrating the role of chloropyrazines in generating novel compounds for biological screening. rsc.org These studies underscore the importance of this compound as a foundational molecule in the exploration of new chemical space for potential therapeutic agents. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZXVUPFUHQWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626867 | |

| Record name | 6-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4925-61-5 | |

| Record name | 6-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Chloropyrazin 2 Ol and Its Analogues

Direct Synthesis Approaches

Direct synthesis of the pyrazin-2-ol core, which exists in tautomeric equilibrium with pyrazin-2(1H)-one, can be achieved through the condensation of α-amino acid nitriles with dicarbonyl compounds. google.com For instance, the reaction of glycine (B1666218) nitrile with a glyoxal (B1671930) solution in the presence of a base like sodium hydroxide (B78521) can yield 2-hydroxypyrazine. google.com This foundational method can be adapted to produce substituted pyrazinols by using appropriately substituted starting materials. For example, using diacetyl instead of glyoxal results in the formation of 2-hydroxy-5,6-dimethylpyrazine. google.com

Another direct approach involves the condensation of 2-aminoacetohydroxamic acids with 1,2-diketones or α-oxoaldehydes to form pyrazin-2-ol 1-oxides, which are tautomers of 1-hydroxypyrazin-2(1H)-ones. thieme-connect.de This method often proceeds with high regioselectivity, particularly when unsymmetrical diketones are employed. thieme-connect.de

Indirect Synthetic Pathways via Precursors

Indirect methods, which involve the modification of a pre-formed pyrazine (B50134) ring, are widely used and offer versatility in introducing a variety of substituents.

Transformations from Pyrazin-2-ol Derivatives

The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound related to 6-chloropyrazin-2-ol, has been described in a multi-step process starting from a pyrazin-2-ol derivative. nih.govgoogle.com This highlights the utility of pyrazin-2-ols as versatile precursors for further functionalization. While specific details on the direct transformation of a generic pyrazin-2-ol to this compound are not extensively detailed in the provided context, the chemical space around pyrazin-2-ols is rich with potential for such transformations, likely involving electrophilic chlorination.

Utility of 6-Chloropyrazine-2-carbonitrile as a Starting Material

6-Chloropyrazine-2-carbonitrile is a valuable and frequently used precursor for synthesizing derivatives of this compound. clockss.orgresearchgate.net For example, it can be converted to 6-methoxypyrazine-2-carboximidic acid methyl ester through a reaction with sodium methoxide (B1231860) in methanol. clockss.org Subsequent acidification leads to the formation of the corresponding methyl ester, which can then be transformed into other derivatives. clockss.org This pathway demonstrates the conversion of the nitrile group into other functionalities while retaining the chloro-substituent, which can later be hydrolyzed to the hydroxyl group or used in other coupling reactions.

The following table summarizes the transformation of 6-chloropyrazine-2-carbonitrile:

| Starting Material | Reagents | Intermediate Product | Reference |

| 6-Chloropyrazine-2-carbonitrile | 1. Sodium methoxide, Methanol2. Hydrochloric acid | Methyl 6-methoxypyrazine-2-carboxylate | clockss.org |

Derivatization from Dichloropyrazine Isomers

Dichloropyrazine isomers, particularly 2,6-dichloropyrazine (B21018), are common starting materials for the synthesis of this compound and its analogues. researchgate.netacs.orggoogle.comgoogle.com The differential reactivity of the two chlorine atoms allows for selective substitution.

One common strategy involves the nucleophilic substitution of one of the chlorine atoms. For instance, reaction of 2,6-dichloropyrazine with an alcohol in the presence of a base can lead to the formation of a 6-chloro-2-alkoxypyrazine derivative. researchgate.net Subsequent cleavage of the ether group would yield the desired this compound. A specific example is the reaction of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide with 2,6-dichloropyrazine in the presence of potassium tert-butoxide to yield N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide. researchgate.net

Similarly, 2,3-dichloropyrazine (B116531) can be used as a starting material. Monosubstitution with benzyl (B1604629) alcohol can afford a benzyl-protected hydroxypyrazine intermediate, which can then be further functionalized. nih.gov

The table below illustrates the derivatization from dichloropyrazine isomers:

| Starting Material | Nucleophile/Reagent | Product | Reference |

| 2,6-Dichloropyrazine | N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, Potassium tert-butoxide | N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | researchgate.net |

| 2,6-Dichloropyrazine | 2-Phenylethanol, KOH, 18-crown-6 | 2-Chloro-6-(2-phenylethoxy)pyrazine | acs.org |

| 2,3-Dichloropyrazine | Benzyl alcohol | 2-(Benzyloxy)-3-chloropyrazine | nih.gov |

Catalytic Synthesis Protocols

Catalytic methods, particularly those employing palladium, have become indispensable for the synthesis of complex pyrazine derivatives.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds and is applicable to the synthesis of aminated derivatives of this compound. researchgate.netnih.gov These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A study on the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives utilized a palladium-catalyzed cross-coupling reaction to introduce various amine-containing substituents at the 6-position of the pyrazine ring. researchgate.net The intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, was reacted with a variety of amines in the presence of a BrettPhos Pd G3 catalyst. researchgate.net

Another example involves the Buchwald-Hartwig cross-coupling of an aniline (B41778) moiety with a protected chloropyrazine intermediate, followed by deprotection to yield a hydroxypyrazine analog. nih.gov

The following table provides examples of palladium-catalyzed amination reactions:

| Substrate | Amine | Catalyst System | Product | Reference |

| N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | Various amines | BrettPhos Pd G3 | N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | researchgate.net |

| 2-(Benzyloxy)-3-chloropyrazine | Aniline | Pd catalyst, ligand | 2-(Benzyloxy)-3-(phenylamino)pyrazine | nih.gov |

These catalytic methods offer a high degree of control and functional group tolerance, making them highly valuable for the synthesis of a diverse library of pyrazine derivatives.

Utilization of Cesium Carbonate in Specific Etherification Reactions

In the synthesis of this compound analogues, particularly through etherification, the choice of base is critical to ensure high yields and prevent side reactions. Cesium carbonate (Cs₂CO₃) has emerged as a highly effective and mild inorganic base for such transformations. researchgate.net It is a white, crystalline solid with high solubility in polar organic solvents like dimethylformamide (DMF) and ethanol, a property that distinguishes it from other common alkali carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). wikipedia.org This enhanced solubility facilitates homogeneous reaction conditions, often leading to improved reaction rates and yields. researchgate.net

The efficacy of cesium carbonate in promoting O-alkylation and arylation reactions is well-documented. researchgate.netsigmaaldrich.com Its utility stems from its status as a soft base, which, combined with the large ionic radius of the cesium cation (Cs⁺), leads to a "naked" and more reactive carbonate anion in solution. researchgate.net This heightened reactivity allows for efficient deprotonation of hydroxyl groups, including those on heterocyclic systems, to form the corresponding alkoxide for subsequent nucleophilic substitution (Williamson ether synthesis). Research has shown that cesium carbonate is particularly effective for the carbonylation of alcohols and can be used in sensitive syntheses where a carefully balanced strong base is required. wikipedia.org While other reagents like Cr(VI) and Mn(VII) have been used for alcohol oxidation, they are often toxic; cesium carbonate provides a less hazardous alternative for certain transformations. wikipedia.org Its application also extends to various coupling reactions, including Suzuki, Heck, and Sonogashira syntheses. wikipedia.org

| Property | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |

|---|---|---|---|

| Basicity | Mild to Strong researchgate.net | Mild researchgate.net | Very Strong |

| Solubility (Organic Solvents) | High (e.g., DMF, ethanol) wikipedia.org | Low to Moderate | Insoluble (reacts) |

| Handling Safety | Relatively safe, non-flammable solid wikipedia.org | Safe, non-flammable solid | Pyrophoric, water-reactive |

| Primary Application | O- and N-alkylation, coupling reactions wikipedia.org | General purpose base | Strong, non-nucleophilic proton abstraction |

Modern Synthetic Techniques

Recent advancements in synthetic chemistry have provided powerful tools for the efficient and controlled synthesis of heterocyclic compounds like this compound and its derivatives. These modern techniques offer significant advantages over classical methods, including enhanced reaction rates, higher yields, and improved safety and environmental profiles.

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry for its ability to dramatically accelerate chemical reactions. alliedacademies.org In the context of pyrazine chemistry, microwave irradiation has been successfully employed for the synthesis of various analogues, leading to significant rate enhancements and higher yields compared to conventional heating methods. alliedacademies.orgsciforum.net For instance, the cyclocondensation reaction to form (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones was achieved in high yields of 72-82% within just 10 to 15 minutes under microwave irradiation. alliedacademies.org This represents a substantial improvement over traditional methods that often require hours of heating. alliedacademies.org

The advantages of microwave heating stem from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. This efficiency often results in cleaner reactions with fewer side products and better reproducibility. alliedacademies.org The aminodehalogenation reactions to produce pyrazinamide (B1679903) analogues have also been shown to benefit from microwave assistance, with improved yields, conversions, and shorter reaction times. sciforum.netresearchgate.net This technique aligns with the principles of green chemistry by reducing energy consumption and reaction times. alliedacademies.org

| Parameter | Microwave-Assisted Synthesis alliedacademies.org | Conventional Heating |

|---|---|---|

| Reaction Time | 10-15 minutes | Several hours |

| Yield | High (72-82%) | Often lower |

| Side Reactions | Reduced | More prevalent |

| Energy Efficiency | High | Low |

Continuous-flow chemistry, particularly when coupled with photochemistry, offers a powerful platform for the synthesis of complex molecular scaffolds. This technology utilizes microreactors with narrow-dimension tubing, which allows for uniform irradiation and precise temperature control, factors that are often difficult to manage in conventional batch reactors. nih.gov The high surface-area-to-volume ratio in flow reactors enhances light penetration, leading to highly efficient and controlled photochemical transformations. acs.org

This technique has proven invaluable for synthesizing nitrogen-rich heterocyclic scaffolds similar to pyrazines. nih.gov Research has demonstrated dramatic reductions in reaction times; for example, a photocatalytic C-O coupling reaction that required 24 hours in a batch setup was completed with a 75% yield in just 35 minutes of residence time in a flow system. acs.org Similarly, a photocatalytic migration reaction was accelerated from 6 hours in batch to only 10 minutes in flow. acs.org This high spatiotemporal control minimizes the formation of side products and allows for safe handling of reactive intermediates. nih.gov Furthermore, continuous-flow systems are readily scalable, enabling the production of gram quantities of the target compound by simply extending the operation time, a significant advantage for pharmaceutical development. acs.org

acs.orgacs.org| Feature | Batch Reaction | Continuous-Flow Reaction |

|---|---|---|

| Reaction Time | Hours to days (e.g., 6-24 h) | Minutes (e.g., 10-35 min) |

| Scalability | Difficult, non-linear | Straightforward, linear |

| Light Penetration | Poor, non-uniform | Excellent, uniform |

| Process Control | Limited | High (temperature, time, pressure) |

| Productivity | Lower | Higher (e.g., 26.2 g in 11 h) |

Green Chemistry Principles in Pyrazine Synthesis

The synthesis of pyrazines has historically involved methods that suffer from drawbacks such as the use of toxic solvents, poor yields, and long reaction times. nbu.ac.in The modern application of green chemistry principles aims to address these issues by designing chemical processes that are more sustainable and environmentally benign. royalsocietypublishing.org The twelve principles of green chemistry provide a framework for this approach, emphasizing waste prevention, atom economy, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks. royalsocietypublishing.orgmsu.edu

In pyrazine synthesis, a greener approach involves developing mild and efficient methods that minimize environmental impact. nbu.ac.in This includes the use of safer solvents or even solvent-free conditions, as seen in some microwave-assisted reactions. researchgate.netbeilstein-journals.org Research into bio-based routes for pyrazine synthesis is particularly promising. For example, pyrazine diacids have been synthesized from renewable, nitrogen-rich biomass like proteinogenic amino acids. acs.org Such methods not only utilize renewable feedstocks (Principle 7) but also contribute to creating valuable monomers for new materials like biobased polyesters. acs.org

Furthermore, techniques like microwave-assisted synthesis and continuous-flow chemistry are inherently "greener" than many traditional methods. alliedacademies.org They significantly improve energy efficiency (Principle 6) by reducing reaction times and heating requirements. alliedacademies.orgacs.org The use of catalysis (Principle 9) is also central, as it allows for reactions to proceed with high selectivity and under milder conditions, reducing waste and by-product formation. royalsocietypublishing.org By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable.

Reactivity and Chemical Transformations of 6 Chloropyrazin 2 Ol and Its Core Structure

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine (B50134) ring makes it particularly amenable to nucleophilic aromatic substitution reactions, especially when a good leaving group like a halogen is present. thieme-connect.dersc.org

The chlorine atom in 6-Chloropyrazin-2-ol and other chloropyrazines is activated towards nucleophilic attack. vulcanchem.com The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, which polarizes the carbon-chlorine bond and facilitates the displacement of the chloride ion by a nucleophile. vulcanchem.comd-nb.info This reactivity is a cornerstone of pyrazine chemistry, allowing for the introduction of a wide array of functionalities. In comparison to other halogenated aromatic systems, halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridines. thieme-connect.de

The rate and success of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react more readily. organicmystery.comstudfile.netucalgary.ca The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate (a Meisenheimer complex), which then collapses by expelling the chloride ion to restore the aromaticity of the ring. thieme-connect.de

The activated chlorine atom on the pyrazine ring serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution. cymitquimica.compressbooks.publibretexts.orgbiotechacademy.dk This allows for the synthesis of a broad spectrum of pyrazine derivatives with tailored chemical and physical properties.

Common nucleophiles used in these reactions include:

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides leads to the formation of the corresponding ethers. clockss.org

Amines: Ammonia and primary or secondary amines can displace the chlorine to form aminopyrazines. chemguide.co.uk

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

Cyanide: The cyanide ion can be introduced to form cyanopyrazines, which are valuable precursors for other functional groups like carboxylic acids and amides. organicmystery.com

The ability to introduce these diverse functional groups is critical in medicinal chemistry and materials science for creating novel compounds with specific biological activities or material properties. ontosight.aichemsrc.com

Electrophilic Aromatic Substitution Processes

In stark contrast to its high reactivity towards nucleophiles, the pyrazine ring is highly resistant to electrophilic aromatic substitution. thieme-connect.degcwgandhinagar.com The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards attack by electrophiles. thieme-connect.deorganicchemistrytutor.com Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation, Friedel-Crafts reactions), the nitrogen atoms become protonated, further deactivating the ring and making substitution even more difficult. thieme-connect.degcwgandhinagar.com

Direct electrophilic substitution on an unsubstituted pyrazine ring is generally not a feasible synthetic strategy. thieme-connect.de To achieve electrophilic substitution, the pyrazine ring must be activated by the presence of strong electron-donating groups. gcwgandhinagar.com Even with such activation, the reactions often require harsh conditions and may result in low yields. For instance, the presence of activating groups like amino or methoxy (B1213986) groups can facilitate electrophilic attack, typically at positions ortho and para to the activating group. gcwgandhinagar.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the functionalization of halogenated pyrazines, providing an alternative to classical nucleophilic substitution. rsc.orgrsc.orgresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance. rsc.orgrsc.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. rsc.orgmdpi.com Halogenated pyrazines, including chloropyrazines, are excellent substrates for Suzuki coupling due to the electron-deficient nature of the pyrazine ring, which facilitates the oxidative addition step in the catalytic cycle. rsc.orgresearchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of aryl, heteroaryl, and vinyl boronic acids can be successfully coupled with chloropyrazines to afford the corresponding substituted pyrazines in good to excellent yields. rsc.orgresearchgate.net This methodology has been instrumental in the synthesis of numerous biologically active compounds and complex molecular architectures containing the pyrazine scaffold. rsc.org

Table 1: Examples of Suzuki Coupling Reactions with Chloropyrazines

| Chloropyrazine Derivative | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-Phenylpyrazine | 95 | rsc.org |

| 2-Chloropyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Methylphenyl)pyrazine | 88 | rsc.org |

This table is illustrative and based on representative data from the literature. Actual yields may vary depending on specific reaction conditions.

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org Chloropyrazines have proven to be excellent substrates for Sonogashira coupling, allowing for the direct introduction of alkyne functionalities onto the pyrazine ring. rsc.org

The resulting alkynylpyrazines are valuable synthetic intermediates that can be further elaborated into more complex structures. nih.gov For example, they can participate in cycloaddition reactions or be used to construct extended π-conjugated systems relevant to materials science. rsc.org The reaction tolerates a wide range of functional groups on both the pyrazine and the alkyne coupling partners. rsc.org

Table 2: Examples of Sonogashira Coupling Reactions with Halogenated Pyrazines

| Halogenated Pyrazine | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ / PPh₃ | 2-(Phenylethynyl)pyrazine | Quantitative | rsc.org |

| 3,5-Dichloro-2-pyrazinone | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 3-Ethynyl-5-chloro-2-pyrazinone | 85-93 | rsc.org |

This table is illustrative and based on representative data from the literature. Actual yields may vary depending on specific reaction conditions.

Cyclization and Heterocyclic Ring Formation

The pyrazine ring system, particularly when functionalized as in this compound, serves as a versatile scaffold for the construction of other heterocyclic structures. The reactivity of its substituents allows for various cyclization reactions, leading to the formation of fused or appended five-membered heterocyclic rings such as oxadiazoles (B1248032) and triazoles. These transformations often proceed through intermediate derivatives like hydrazides or amidoximes, which are then cyclized under specific conditions.

The synthesis of oxadiazole derivatives from pyrazine precursors is a notable chemical transformation. The formation of both 1,2,4- and 1,3,4-oxadiazole (B1194373) rings can be achieved.

One common pathway involves the conversion of a pyrazine carboxylate to a pyrazine carbohydrazide. For instance, a related compound, 6-methoxypyrazine-2-carboxylic acid hydrazide, is a key intermediate for synthesizing 1,3,4-oxadiazoles. clockss.org The reaction of this hydrazide with carbon disulfide and potassium hydroxide (B78521) in a refluxing alcohol solution yields 5-(6-methoxypyrazine-2-yl)- researchgate.netmdpi.commdpi.comoxadiazole-2-thiol. clockss.org It was noted that attempting this cyclization by heating the hydrazide with carbon disulfide in DMF was unsuccessful, highlighting the importance of the reaction conditions. clockss.org

Another general method for forming 1,2,4-oxadiazoles involves the reaction of an O-acyl amidoxime, which can be formed in situ, followed by ring closure upon heating. thieme-connect.de While not starting directly from this compound, the pyrazine core can be functionalized to participate in these reactions. For example, a pyrazine oxadiazole was formed from 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-methyl-1,2,4-oxadiazol-2-ium Iodide, demonstrating the integration of the pyrazine and oxadiazole rings. thieme-connect.de The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can also be achieved through the oxidative cyclization of aroylhydrazones, a reaction pathway applicable to heterocyclic aldehydes and hydrazides. researchgate.net

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 6-Methoxypyrazine-2-carboxylic acid hydrazide | CS₂, KOH, EtOH, Reflux | 5-(6-Methoxypyrazine-2-yl)- researchgate.netmdpi.commdpi.comoxadiazole-2-thiol | clockss.org |

| Pyrazine oxadiazole derivative | MeI, DMF | 3-Amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-methyl-1,2,4-oxadiazol-2-ium Iodide | thieme-connect.de |

The pyrazine nucleus is also a valuable starting point for the synthesis of triazole derivatives. Both 1,2,3- and 1,2,4-triazoles are significant targets due to their wide range of applications. mdpi.comsapub.org

A highly relevant synthesis starts from a 6-methoxypyrazine derivative, which is converted into a hydrazinecarbodithioic acid methyl ester. clockss.org The reaction of this intermediate with aminoethanol led to the formation of 6-[4-(2-hydroxy-ethyl)-5-mercapto-4H- researchgate.netmdpi.comthieme-connect.detriazol-3-yl]pyrazin-2-ol. clockss.org Notably, during this reaction, the methoxy group at the 6-position of the pyrazine ring was demethylated to a hydroxyl group, yielding the pyrazin-2-ol core structure. clockss.org

General synthetic strategies for triazoles often involve cycloaddition reactions. mdpi.commdpi.com For example, 1,2,3-triazoles are famously synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". mdpi.com The synthesis of 1,2,4-triazoles can be achieved through methods like the Pellizzari reaction, which involves heating an amide with an acyl hydrazide, or the Einhorn-Brunner reaction, which condenses hydrazines with diacylamines. researchgate.net These established methods could be adapted for derivatives of this compound, provided the necessary functional groups are introduced.

| Precursor | Reagents/Reaction Type | Product | Key Observation | Reference |

|---|---|---|---|---|

| N'-(6-Methoxypyrazine-carbonyl)-hydrazinecarbodithioic acid methyl ester | Aminoethanol | 6-[4-(2-Hydroxy-ethyl)-5-mercapto-4H- researchgate.netmdpi.comthieme-connect.detriazol-3-yl]pyrazin-2-ol | Demethylation of the 6-methoxy group to a 6-hydroxyl group occurred. | clockss.org |

| Aromatic azides and terminal alkynes | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-Regioisomers of 1,2,3-triazoles | General method applicable to heterocyclic precursors. | mdpi.com |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is dictated by its functional groups: the hydroxyl group, the chloro-substituent, and the pyrazine ring itself. Redox reactions involve the loss or gain of electrons, often manifesting as the gain or loss of oxygen or hydrogen. savemyexams.combyjus.com

The hydroxyl group of this compound makes it a secondary alcohol derivative (in its tautomeric form), which can potentially be oxidized. The oxidation of alcohols to ketones or aldehydes is a fundamental transformation in organic chemistry. ucr.edu Common oxidizing agents for such transformations include chromium(VI) compounds or sodium hypochlorite (B82951) (NaOCl). ucr.edu The oxidation of the hydroxyl group in this compound would yield 6-chloro-1H-pyrazine-2,3-dione.

Conversely, the pyrazine ring can undergo reduction. The addition of hydrogen across the double bonds of the heterocyclic ring would lead to dihydropyrazine (B8608421) or piperazine (B1678402) derivatives. Reduction reactions can be carried out using various reducing agents, including hydride reagents or catalytic hydrogenation. ambeed.com The chloro group could also be subject to reductive dehalogenation under specific conditions, for example, using a reducing metal. ambeed.com

Investigation of Autoxidation and Hydrolysis Pathways

The stability of this compound can be influenced by its susceptibility to autoxidation and hydrolysis. These degradation pathways are important for understanding the compound's shelf-life and potential transformations under environmental or physiological conditions.

Autoxidation is a process of oxidation that occurs in the presence of oxygen. For organic molecules, it often proceeds via a free-radical chain mechanism. nih.gov Theoretical studies on a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, have evaluated its propensity for autoxidation and hydrolysis using computational methods like Bond Dissociation Energy (BDE) and Radial Distribution Functions (RDF). researchgate.net Such calculations help identify the most likely sites for radical attack and evaluate the molecule's stability towards oxidative degradation. researchgate.net In polysorbates, another class of organic molecules, autoxidation can be initiated at higher temperatures, leading to degradation. nih.gov

Hydrolysis involves the cleavage of chemical bonds by the addition of water. In this compound, the C-Cl bond is a potential site for hydrolysis. The hydrolysis of halopyrazines is a known reaction, though it often requires harsh conditions such as heating in a sealed tube. doi.org For example, the conversion of chloropyrazine to aminopyrazine via ammonolysis (a related nucleophilic substitution) requires heating to 180°C, suggesting the C-Cl bond on the pyrazine ring is relatively stable to nucleophilic attack compared to simpler alkyl halides. doi.org The hydrolysis of the C-Cl bond in this compound would yield 2,6-dihydroxypyrazine. The rate of hydrolysis would likely be dependent on pH and temperature.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of 6-Chloropyrazin-2-ol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For heterocyclic compounds like pyrazine (B50134) derivatives, FT-IR is crucial for identifying characteristic ring vibrations and the vibrations of substituent groups. researchgate.netnih.gov

In the analysis of pyrazine and its derivatives, specific regions of the infrared spectrum are of particular interest. The region above 3000 cm⁻¹ is typically associated with C-H stretching vibrations of the aromatic ring. libretexts.org The fingerprint region, from 1200 to 700 cm⁻¹, contains a multitude of absorption bands corresponding to C-O, C-C, and C-N single bond stretches, as well as C-H bending vibrations, providing a detailed molecular signature. libretexts.org

Key vibrational modes for pyrazine rings include ring stretching, which is observed at several frequencies, and the ring breathing mode. researchgate.net For instance, in a related compound, 2-chloropyrazine, the ring breathing mode is reported at 1049 cm⁻¹. researchgate.net The presence of the hydroxyl (-OH) group in this compound would be expected to produce a broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of O-H stretching, while the C-O stretching would appear in the 1320-1210 cm⁻¹ range. libretexts.orgspecac.com The C=O stretching vibration, if the compound exists in its keto tautomeric form (6-chloro-1H-pyrazin-2-one), would be expected around 1715 cm⁻¹. libretexts.orgspecac.com

Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| O-H | Stretching | 3300 - 2500 (broad) |

| C-H (aromatic) | Stretching | > 3000 |

| C=O (keto form) | Stretching | ~1715 |

| C=C, C=N (ring) | Stretching | 1600 - 1400 |

| C-O | Stretching | 1320 - 1210 |

| C-Cl | Stretching | 800 - 600 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. mst.or.jp It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. mst.or.jp Raman spectroscopy is particularly sensitive to non-polar bonds, such as C-C and C=C bonds within the pyrazine ring, which may be weak or inactive in the IR spectrum. lgm.gov.my

For pyrazine derivatives, FT-Raman is effective in identifying the ring breathing mode, a symmetric vibration of the entire ring structure. In 2-chloropyrazine, this mode is observed at 1049 cm⁻¹ in the Raman spectrum. researchgate.net The pyrazine ring stretching modes are also observable in the Raman spectrum, providing confirmatory data to the FT-IR analysis. researchgate.net The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of the molecule. researchgate.net

Table 2: Comparison of Vibrational Modes in Pyrazine Derivatives

| Vibrational Mode | 2-Chloropyrazine (cm⁻¹) researchgate.net | 2,6-Dichloropyrazine (B21018) (cm⁻¹) researchgate.net |

| Ring Breathing (Raman) | 1049 | 1131 |

| Ring Stretching (IR) | 1531, 1293, 1213, 1162 | - |

| Ring Stretching (Raman) | 1523, 1291 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons on the pyrazine ring would appear as distinct signals in the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl group.

For pyrazine derivatives, the aromatic protons typically resonate in the downfield region of the spectrum. For example, in a related compound, the proton signal was observed as a doublet at δ = 7.64 ppm. newdrugapprovals.org The specific chemical shifts and coupling patterns of the protons on the this compound ring would allow for their unambiguous assignment.

Table 3: Representative ¹H NMR Data for a Substituted Pyrazine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-x | 7.64 | d | 6.2 |

Note: Data is for a representative substituted pyrazine and serves as an example. newdrugapprovals.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. ksu.edu.sa Each unique carbon atom in this compound would give rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. ksu.edu.sa

The carbon atoms in the pyrazine ring are expected to resonate in the aromatic region of the spectrum. The carbon atom attached to the chlorine atom (C-6) and the carbon atom attached to the hydroxyl group (C-2) would be significantly shifted due to the electronic effects of these substituents. In general, carbons bonded to electronegative atoms are deshielded and appear at higher chemical shifts. ksu.edu.sa

Table 4: General ¹³C NMR Chemical Shift Ranges

| Carbon Type | Hybridization | Typical Chemical Shift Range (ppm) |

| Aromatic/Heteroaromatic | sp² | 100 - 170 |

| Carbonyl (keto form) | sp² | > 160 |

Multinuclear Magnetic Resonance for Oxidation Product Identification

Multinuclear NMR techniques can be employed to identify the products formed from the oxidation of compounds like this compound. For instance, ¹⁷O NMR spectroscopy can be used to track the incorporation of oxygen into the molecule during oxidation reactions. iaea.org This technique can help differentiate between various oxygen-containing functional groups that may be formed, such as alcohols, ethers, ketones, and carboxylic acids, based on their distinct ¹⁷O chemical shifts. iaea.org

The analysis of oxidation products is crucial for understanding the reactivity and degradation pathways of this compound. By monitoring changes in the NMR spectra (¹H, ¹³C, and other nuclei) upon oxidation, the formation of new species can be detected and their structures elucidated. researchgate.netrug.nl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. jeolusa.com For this compound, this method provides critical information regarding its molecular weight and the structural arrangement of its atoms through the analysis of fragmentation patterns. libretexts.org

When a molecule of this compound (molecular formula C₄H₃ClN₂O) is introduced into a mass spectrometer, it is first ionized to form a molecular ion (M⁺•). libretexts.org The mass of this ion corresponds to the molecular weight of the compound. The monoisotopic mass of this compound is approximately 129.9934 Da. uni.lu The presence of a chlorine atom is significant, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in the appearance of two molecular ion peaks in the mass spectrum: one for the molecule containing ³⁵Cl (M⁺•) and another, smaller peak at two mass units higher (M+2)⁺• for the molecule containing ³⁷Cl, with a relative intensity of about one-third of the main peak. This isotopic pattern is a characteristic signature for chlorine-containing compounds. savemyexams.com

Following ionization, the energetically unstable molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint. savemyexams.com While a specific experimental mass spectrum for this compound is not detailed in the reviewed literature, a probable fragmentation pattern can be inferred based on the principles of mass spectrometry and the structure of related compounds. libretexts.orgajgreenchem.com

Expected fragmentation pathways for this compound could include:

Loss of Carbon Monoxide (CO): Heterocyclic compounds containing a carbonyl group, such as the keto tautomer (6-chloro-1H-pyrazin-2-one), often exhibit a loss of a neutral CO molecule (28 Da).

Loss of Hydrogen Cyanide (HCN): The pyrazine ring may fragment through the elimination of HCN (27 Da).

Loss of Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical, resulting in a fragment ion at m/z corresponding to the pyrazin-2-ol cation.

Predicted mass-to-charge ratios for various adducts of this compound have been calculated and are presented below. uni.lu These predictions are useful for identifying the compound in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). jeolusa.com

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 131.00068 |

| [M+Na]⁺ | 152.98262 |

| [M+NH₄]⁺ | 148.02722 |

| [M-H]⁻ | 128.98612 |

| [M]⁺ | 129.99285 |

Table 1: Predicted m/z values for adducts of this compound. Data sourced from computational predictions. uni.lu

Computational and Theoretical Chemistry Studies of 6 Chloropyrazin 2 Ol and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying pyrazine (B50134) derivatives due to its balance of accuracy and computational cost. q-chem.comvub.be DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. researchgate.netresearchgate.net For instance, DFT has been used to study the structural and electronic properties of various pyrazine derivatives, providing insights into their potential applications in fields like organic light-emitting diodes (OLEDs). jcchems.com

In studies of related heterocyclic systems, DFT calculations, often using the B3LYP functional, have been instrumental in understanding molecular structures and have shown good agreement with experimental data, such as X-ray diffraction results. researchgate.netscience.gov These calculations help in elucidating the geometries and energies of the molecules. rsc.org The choice of functional and basis set, such as B3LYP/6-311++G**, is critical for obtaining accurate results for properties like structure, reactivity, and spectral characteristics. mdpi.com

Ab initio Methods (e.g., Hartree-Fock)

Ab initio methods, meaning "from the beginning," are based on first principles of quantum mechanics without the use of experimental data for parameterization. solubilityofthings.comscribd.com The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. scribd.com

HF calculations have been applied to substituted amides of pyrazine-2-carboxylic acid to compute vibrational frequencies. tubitak.gov.trtubitak.gov.trresearchgate.net While HF methods are foundational, they are known to have systematic errors due to the neglect of electron correlation. tubitak.gov.trorientjchem.org To improve accuracy, scaling factors are often applied to the calculated frequencies. tubitak.gov.trorientjchem.org Despite its limitations, the HF method provides valuable qualitative insights and serves as a starting point for more advanced calculations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption spectra. wikipedia.orgrsc.org This method is crucial for understanding the optical properties of compounds and is widely applied to pyrazine derivatives and other heterocyclic systems. jcchems.comafricaresearchconnects.comjmaterenvironsci.com

TD-DFT calculations can predict the electronic transitions, including the energies and oscillator strengths of these transitions. rsc.orgjmaterenvironsci.com For example, TD-DFT has been used to compute the UV-Vis spectra of pyrazine derivatives to analyze charge transfer properties. researchgate.netuantwerpen.be The choice of functional, such as CAM-B3LYP, can be important for accurately predicting excitation energies and describing charge-transfer phenomena. jmaterenvironsci.comresearchgate.net Studies on various organic molecules have demonstrated the utility of TD-DFT in correlating calculated electronic spectra with experimental observations. africaresearchconnects.comrsc.org

Electronic Structure and Molecular Orbital Analysis

The analysis of electronic structure and molecular orbitals provides a deep understanding of the chemical reactivity and stability of molecules.

Frontier Molecular Orbital (FMO) Energy Gaps (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.commalayajournal.org A smaller gap generally suggests higher reactivity and easier electronic excitation.

For pyrazine derivatives, the HOMO-LUMO gap is a critical parameter. For example, in the context of OLED materials, a small interfrontier molecular orbital energy gap is desirable. jcchems.com In one study on a pyrazine derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The energies of HOMO and LUMO can be tuned by modifying the molecular structure, for instance, by changing substituents or extending π-conjugated systems. science.govscielo.org.mx For some chlorodiazines, it has been noted that the LUMO+1 orbital, rather than the LUMO, is more relevant for correlating with nucleophilic reactivity. wuxibiology.com

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Ethyl 6-bromo-3-chloropyrazine-2-carboxylate | Not Specified | Not Specified | ~4.2 | |

| Generic Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Amino-chloropyridine derivative 1a | -6.76 | -1.38 | 5.38 | mdpi.com |

| Amino-chloropyridine derivative 1b | -6.72 | -1.72 | 5.00 | mdpi.com |

| Amino-chloropyridine derivative 2 | -6.10 | -3.01 | 3.09 | mdpi.com |

| Amino-chloropyridine derivative 3a | -5.93 | -0.47 | 5.46 | mdpi.com |

| Amino-chloropyridine derivative 3b | -5.82 | -0.65 | 5.17 | mdpi.com |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. uni-muenchen.dewisc.edu It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs, providing a chemically intuitive picture of bonding. uni-muenchen.de

NBO analysis is frequently used to understand the stability of pyrazine derivatives and their analogues by quantifying donor-acceptor interactions. researchgate.netresearchgate.net The stabilization energy, often denoted as E(2), calculated in NBO analysis provides a measure of the strength of these interactions. mdpi.com For instance, NBO analysis has been used to investigate intramolecular charge transfer in various heterocyclic systems, confirming the delocalization of electrons which contributes to molecular stability. africaresearchconnects.comnih.gov This method is also valuable for studying intermolecular hydrogen bonding interactions. researchgate.net

Reactive Properties Characterization

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deavogadro.cc The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red and yellow regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions signify positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.netresearchgate.net

| Color Region | Potential | Electron Density | Predicted Reactivity |

|---|---|---|---|

| Red/Yellow | Negative | High (Electron-rich) | Electrophilic Attack |

| Blue | Positive | Low (Electron-deficient) | Nucleophilic Attack |

| Green | Neutral | Intermediate | Less Reactive |

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Analysis

The Localized Orbital Locator (LOL) and Electron Localization Function (ELF) are quantum chemical methods that provide insights into the nature of chemical bonding and electron localization within a molecule. taylorandfrancis.comresearchgate.netjussieu.frontosight.ai

Localized Orbital Locator (LOL): Based on the kinetic-energy density, LOL helps to identify regions of localized electron orbitals. researchgate.netontosight.ai This method offers a clear representation of where electrons are concentrated, which is crucial for understanding bonding patterns and reactivity. ontosight.ai

Electron Localization Function (ELF): ELF measures the probability of finding an electron near another electron with the same spin, essentially quantifying the degree of electron pair localization. taylorandfrancis.comjussieu.fr High ELF values, approaching 1, are indicative of covalent bonds or lone pairs, while lower values suggest delocalized electrons. researchgate.netd-nb.info The topological analysis of the ELF field divides the molecular space into basins of attractors, which have distinct chemical meanings, such as core, bonding, and non-bonding (lone pair) regions. researchgate.net For pyrazine derivatives, ELF analysis can be used to characterize the aromaticity and the nature of the bonds within the ring system. researchgate.net

Both LOL and ELF analyses are valuable for understanding the electronic structure and bonding characteristics of 6-Chloropyrazin-2-ol, providing a more detailed picture than what can be inferred from simpler models. araproceedings.com

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF)

Bond Dissociation Energies (BDE): The BDE is the enthalpy change associated with the homolytic cleavage of a chemical bond, breaking it into two radical fragments. masterorganicchemistry.com It is a direct measure of bond strength. masterorganicchemistry.comresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs for a variety of molecules, including aromatic systems. researchgate.netnih.gov The accuracy of these calculations depends on the chosen functional and basis set. nih.gov For this compound, calculating the BDEs of the C-Cl, N-H, and O-H bonds can provide crucial information about the molecule's stability and potential reaction pathways, such as its antioxidant activity. researchgate.net

Radial Distribution Functions (RDF): The RDF, often denoted as g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. numberanalytics.comuniv-lille.fr In computational chemistry, it is used to analyze the structure of liquids and solvated molecules, providing insights into the arrangement of solvent molecules around a solute. mdanalysis.orggromacs.org For this compound in a solvent, the RDF can reveal the structure of the solvation shells, for instance, the distribution of water molecules around the polar groups of the molecule. lehigh.edu This information is vital for understanding its behavior in solution.

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are a key concept in conceptual DFT that help to identify the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. scm.comschrodinger.comnumberanalytics.com The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com

There are two main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron). A higher value of f+(r) at a particular atomic site indicates that this site is more susceptible to attack by a nucleophile. scm.comschrodinger.com

f-(r): for electrophilic attack (removal of an electron). A higher value of f-(r) at a site suggests it is more prone to attack by an electrophile. scm.comschrodinger.com

The dual descriptor, which combines information from both f+(r) and f-(r), can also be used to unambiguously identify nucleophilic and electrophilic regions. researchgate.net For this compound, calculating the condensed Fukui indices for each atom can provide a quantitative measure of their reactivity, guiding the prediction of reaction outcomes. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in photonics and optoelectronics. mdpi.com Computational chemistry plays a significant role in the design and evaluation of new NLO materials by predicting their NLO properties. researchgate.net

For pyrazine derivatives, studies have shown that their NLO properties can be tuned by modifying their molecular structure, such as by introducing donor and acceptor substituents. rsc.org The investigation of these properties in this compound and its analogues could reveal their potential for use in NLO devices.

Static Second Hyperpolarizability Evaluations

The second hyperpolarizability (γ) is a measure of the third-order NLO response of a molecule. researchgate.net A large γ value is desirable for applications such as all-optical switching and optical limiting. mdpi.com DFT calculations are commonly employed to compute the static second hyperpolarizability (γ₀) of molecules. researchgate.net

Influence of Substituents and Conjugated Chain Length on NLO Response

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. Computational studies on pyrazine derivatives have revealed key structural features that govern their NLO response. The pyrazine ring, being electron-deficient, can act as an effective electron-withdrawing group in push-pull systems. mdpi.com

Theoretical investigations have demonstrated that the magnitude of the NLO response in pyrazine-containing molecules is highly dependent on the nature of substituent groups and the length of the π-conjugated system that connects electron-donating (D) and electron-accepting (A) moieties. nih.gov Generally, increasing the strength of the donor and acceptor groups enhances the intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge, which is a primary factor for a large NLO response. nih.gov

Studies on various pyrazine analogues have shown that extending the length of the conjugated linker, for instance, by introducing vinyl or ethynyl (B1212043) groups, leads to a smaller HOMO-LUMO energy gap. nih.gov This reduced energy gap typically results in larger polarizability (α) and first hyperpolarizability (β) values, which are measures of the NLO response. mdpi.comnih.gov For example, in a series of D-π-A dyes with a triphenylamine (B166846) donor and a dicyanovinylene acceptor, modifying the π-linker was shown to significantly tune the NLO properties. nih.gov

Table 1: Calculated NLO Properties of Selected Pyrazine Analogues This table presents data for pyrazine analogues to illustrate the influence of substituents on NLO properties, as direct data for this compound is unavailable.

| Compound | Substituents | HOMO-LUMO Gap (eV) | Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|---|---|

| 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -OCH₃ (Donor) | 4.33 | 326.6 | 5689.75 |

| 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | -H (Neutral) | 4.44 | 293.4 | 2814.77 |

| 5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -Cl (Acceptor) | 4.42 | 308.2 | 1445.54 |

| 5-(4-nitrophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -NO₂ (Strong Acceptor) | 4.21 | 314.1 | 856.92 |

Data sourced from theoretical calculations on pyrazine analogues. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. frontiersin.orgmdpi.com These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. nih.gov The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecules. ijournalse.orgnih.gov

For pyrazine derivatives, QSPR studies have been successfully applied to predict a range of properties, including olfactive thresholds and biological activities. ijournalse.orgresearchgate.net These studies have identified several key descriptors that influence the properties of pyrazines. Common descriptors include:

Electronic Descriptors: Such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These relate to the molecule's reactivity and intermolecular interactions. ijournalse.org

Topological Descriptors: Indices that describe the molecular size, shape, and branching. nih.gov

Quantum Chemical Descriptors: Parameters like molecular volume, ionization potential, and chemical hardness. ijournalse.org

While no specific QSPR models have been reported for this compound, the principles derived from studies on analogous compounds can be applied. For instance, a 2D-QSPR study on 78 pyrazine derivatives used descriptors calculated by Density Functional Theory (DFT) to model odor thresholds. ijournalse.org The resulting models showed a high correlation between the calculated descriptors and the experimental property, indicating that properties of new pyrazine derivatives could be reliably predicted. ijournalse.org

Table 2: Common Molecular Descriptors Used in QSPR Studies of Pyrazine Analogues This table lists descriptors frequently found to be significant in QSPR models for pyrazine-related compounds.

| Descriptor Type | Specific Descriptor Example | Predicted Property Relevance |

|---|---|---|

| Electronic | HOMO-LUMO Energy Gap | Reactivity, Spectral Properties |

| Electronic | Dipole Moment | Solubility, Intermolecular Interactions |

| Quantum Chemical | Ionization Potential | Electron-donating ability, Reactivity |

| Quantum Chemical | Molecular Volume | Transport properties, Biological activity |

| Topological | Wiener Index | Boiling point, Viscosity |

Information compiled from general QSPR studies on organic compounds and pyrazine derivatives. nih.govijournalse.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net This technique provides detailed information on the conformational dynamics, solvent interactions, and thermodynamic properties of molecular systems. mdpi.comrsc.org

For compounds like this compound, MD simulations can offer insights into its behavior in different environments, such as in aqueous solution or interacting with biological macromolecules. Although specific MD simulation studies on this compound are not documented, research on related pyrazine and hydroxypyridine derivatives illustrates the potential applications of this method.

For example, MD simulations have been used to study the interaction of N-hydroxypyrazine-2-carboxamide, a related compound, with metal surfaces to understand its potential as a corrosion inhibitor. researchgate.net These simulations can calculate interaction and binding energies between the molecule and the surface, providing a molecular-level explanation for experimental observations. researchgate.net Another study used MD simulations to investigate the stability of 3-hydroxypyridine-4-one derivatives within the active site of the tyrosinase enzyme, revealing key binding interactions and conformational stability. nih.gov The root-mean-square deviation (RMSD) of the protein backbone is often monitored during the simulation to assess the stability of the protein-ligand complex. nih.gov

In the context of this compound, an MD simulation in an aqueous solution could reveal details about its hydration shell, including the number of surrounding water molecules and the nature of hydrogen bonding between the solute and solvent. mdpi.comucl.ac.uk Such simulations would typically involve placing the molecule in a box of water molecules and calculating the forces between all atoms to simulate their motion over a period of nanoseconds. mdpi.com The resulting trajectory provides a dynamic picture of the solvation process.

Table 3: Potential Applications of MD Simulations for this compound This table outlines the type of information that could be obtained from MD simulations of this compound, based on studies of analogous systems.

| Simulation System | Key Parameters to Calculate | Potential Insights |

|---|---|---|

| This compound in water | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis | Structure of the hydration shell, solubility characteristics. |

| This compound with a protein | Binding Free Energy, RMSD, Intermolecular Interactions | Binding affinity, stability of the complex, identification of key binding residues. |

| This compound in a lipid bilayer | Diffusion Coefficient, Membrane Order Parameters | Permeability across cell membranes, mechanism of interaction with lipids. |

Information based on general applications of MD simulations in chemistry and biology. nih.govresearchgate.netmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Pyrazine Derivatives

Methodological Approaches to SAR/SPR Studies

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for pyrazine (B50134) derivatives, including 6-Chloropyrazin-2-ol, employs various methodological approaches to understand how chemical structure influences biological activity and physicochemical properties. These studies are crucial in the fields of medicinal chemistry and material science for designing novel compounds with desired characteristics. imist.masemanticscholar.org

Substituent Effects on Molecular Interactions

The nature and position of substituents on the pyrazine ring significantly dictate the molecule's interactions, such as hydrogen bonding and π-π stacking. rsc.org For instance, the presence of a chlorine atom, as in this compound, introduces specific electronic and steric effects. The chlorine substituent is electron-withdrawing, which can influence the acidity of the hydroxyl group and the basicity of the nitrogen atoms in the pyrazine ring. This modulation of electronic properties affects the strength of hydrogen bonds the molecule can form, a critical factor in its interaction with biological targets. acs.orgpsu.edursc.org

The introduction of different substituents can either enhance or diminish these interactions. For example, electron-donating groups might increase the electron density on the pyrazine ring, potentially strengthening interactions with electron-deficient partners. Conversely, bulky substituents can create steric hindrance, which may weaken or prevent optimal molecular interactions. cam.ac.uk The interplay between these electronic and steric factors is a key focus in SAR studies of pyrazine derivatives. rsc.org

Positional Isomerism and its Impact on Electronic and Aggregation Behaviors

Positional isomerism, where substituents are located at different positions on the pyrazine ring, has a profound impact on the electronic and aggregation properties of these compounds. acs.orgnih.govrsc.org For example, comparing this compound with its isomers, such as 3-Chloropyrazin-2-ol or 5-Chloropyrazin-2-ol, would reveal significant differences in their dipole moments, charge distributions, and, consequently, their interaction profiles. nih.gov

The relative positions of the chloro and hydroxyl groups affect the intramolecular and intermolecular hydrogen bonding possibilities. nih.gov This, in turn, influences the crystal packing and aggregation behavior of the molecules in the solid state or in solution. researchgate.netresearchgate.net Studies on other heterocyclic systems have demonstrated that positional isomers can exhibit vastly different photophysical properties, such as fluorescence and aggregation-induced emission (AIE), due to variations in molecular packing and intermolecular interactions. mdpi.comrsc.org The specific arrangement of atoms in an isomer can lead to unique electronic transitions and excited-state dynamics. acs.org

Computational Approaches in SAR/SPR

Computational methods are indispensable tools in modern SAR and SPR analyses, providing insights that complement experimental data and guide the design of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Techniques

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.govasianpubs.org For pyrazine derivatives, QSAR studies often involve calculating a variety of molecular descriptors that encode structural, electronic, and physicochemical features. imist.maamazon.sg These descriptors can include parameters related to shape, size, lipophilicity, and electronic properties. scholarsresearchlibrary.comresearchgate.net

By correlating these descriptors with experimentally determined activities (e.g., enzyme inhibition, cytotoxicity), QSAR models can predict the activity of untested compounds and identify the key structural features responsible for the observed biological effects. nih.govresearchgate.net For a compound like this compound, QSAR could help in understanding how modifications to the chloro or hydroxyl groups, or additions of other substituents, might alter its biological profile. researchgate.net

Statistical Methods (e.g., Multiple Linear Regression, Principal Component Analysis)

Principal Component Analysis (PCA) is another powerful statistical technique used to reduce the dimensionality of complex datasets containing numerous molecular descriptors. imist.mascholarsresearchlibrary.comgithub.io PCA transforms the original set of correlated variables into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. researchgate.netresearchgate.netarxiv.org In the context of pyrazine derivatives, PCA can help in visualizing the chemical space occupied by a series of compounds and in identifying the most important structural variations that influence their properties. imist.maijirset.com

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, Reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP, Hydrophobic surface area | Lipophilicity and partitioning behavior |

| Topological | Wiener index, Connectivity indices | Molecular branching and connectivity |

Influence of Molecular Lipophilicity on Interactions

Molecular lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter in SAR and SPR studies as it significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with biological targets. researchgate.nettaylorandfrancis.com For pyrazine derivatives, the lipophilicity can be tuned by altering the substituents on the pyrazine ring. mdpi.comontosight.ai

| Compound | Substituent | log P | Photosynthesis Inhibition (IC50, mmol·dm-3) |

|---|---|---|---|

| 2a | 2-CH3-phenyl | 3.18 | 1.072 |

| 2m | 3,5-bis(CF3)-phenyl | 5.16 | 0.026 |

| 2o | 3,5-bis(CF3)-phenyl (with 5-tert-butyl on pyrazine) | 6.85 | N/A |

Stereochemical Considerations in Pyrazine-based Scaffolds

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. In drug design and development, where molecules interact with inherently chiral biological targets like enzymes and receptors, the specific stereoisomer of a chiral drug can dictate its efficacy, potency, and even its safety profile. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological properties. biomedgrid.combiomedgrid.com This section explores the pivotal role of stereochemistry in the structure-activity relationships (SAR) and structure-property relationships (SPR) of pyrazine-based scaffolds.

The introduction of chiral centers into a pyrazine scaffold can lead to stereoisomers with distinct biological activities. This is because the spatial orientation of substituents on the pyrazine ring affects how the molecule binds to its target protein. nih.gov One enantiomer might fit perfectly into a receptor's binding pocket, eliciting a strong therapeutic response, while the other may bind weakly or not at all. In some instances, the "inactive" enantiomer can even be responsible for undesirable side effects or toxicity. biomedgrid.combiomedgrid.com Therefore, the synthesis and evaluation of stereochemically pure pyrazine derivatives are often crucial steps in medicinal chemistry.

Several studies on various pyrazine-containing heterocyclic systems have underscored the importance of stereochemistry. For example, in a series of perhydropyrrolo[1,2-a]pyrazine derivatives investigated for their anticonvulsant activity, a preliminary SAR study revealed that the (S,S) absolute configuration at the stereogenic centers was essential for high activity. mdpi.com This highlights how a specific spatial arrangement of atoms is necessary for the desired pharmacological effect.

Similarly, research on oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor antagonists has shown the significance of stereochemistry. acs.org The synthetic approach often dictates the stereochemical outcome, which in turn influences the biological activity. The choice of chiral starting materials, such as specific L-amino acids, can impose a defined stereochemistry at certain positions within the final pyrazine-based scaffold, directly impacting its interaction with the biological target. acs.org